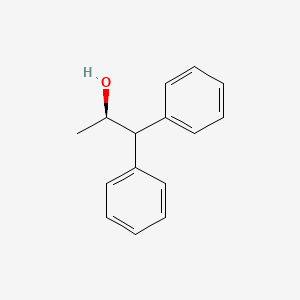

(2R)-1,1-diphenylpropan-2-ol

CAS No.: 52199-85-6

Cat. No.: VC3845854

Molecular Formula: C15H16O

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52199-85-6 |

|---|---|

| Molecular Formula | C15H16O |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | (2R)-1,1-diphenylpropan-2-ol |

| Standard InChI | InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/t12-/m1/s1 |

| Standard InChI Key | BDZAWYBXBHTHFM-GFCCVEGCSA-N |

| Isomeric SMILES | C[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)O |

| SMILES | CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |

| Canonical SMILES | CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(2R)-1,1-Diphenylpropan-2-ol consists of a propane backbone where the first carbon is bonded to two phenyl rings, and the second carbon bears a hydroxyl group. The R configuration at the chiral center is confirmed by its SMILES notation: . The InChIKey QRKNKDBJZVZQNE-OAHLLOKOSA-N further validates its stereochemistry.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 212.29 g/mol | |

| CAS Number | 52199-85-6 | |

| Optical Purity | 98% | |

| SMILES |

Synthesis and Manufacturing

Catalytic Asymmetric Routes

The cobalt-catalyzed -Wittig rearrangement of ethers has emerged as a robust method for synthesizing secondary alcohols like (2R)-1,1-diphenylpropan-2-ol . This protocol leverages chiral cobalt complexes to achieve high enantioselectivity, with yields exceeding 80% under optimized conditions . For instance, the rearrangement of 1,1-diphenylpropyl ether derivatives in the presence of cobalt catalysts produces the target alcohol with minimal racemization.

Chiral Auxiliary Approaches

Commercial synthesis often employs chiral auxiliaries to control stereochemistry. RR Scientific reports a 98% pure product synthesized via resolution techniques, though specific reaction conditions remain proprietary . The use of Evans oxazolidinones or Sharpless epoxidation intermediates may facilitate enantiomeric enrichment during large-scale production.

Table 2: Synthetic Methods Comparison

| Method | Yield | Enantioselectivity | Scalability | Reference |

|---|---|---|---|---|

| Cobalt-Catalyzed Wittig | 79–86% | >90% ee | Moderate | |

| Chiral Resolution | 98% | 98% ee | High |

Physicochemical Properties

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

-

NMR (400 MHz, CDCl): Signals at δ 7.32–7.26 (m, aromatic protons), δ 4.79–4.75 (m, methine proton), and δ 1.25–1.24 (m, tert-butyl groups in derivatives) .

-

NMR: Peaks at δ 150.5 (quaternary carbon), δ 75.1 (hydroxyl-bearing carbon), and δ 45.4 (methylene carbon) .

Thermodynamic Parameters

While melting point data are unavailable, the compound’s liquid state at room temperature suggests a low melting point (<25°C) . Its lipophilic nature (logP ≈ 3.5 estimated) aligns with solubility in organic solvents like dichloromethane and ethyl acetate .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

(2R)-1,1-Diphenylpropan-2-ol acts as a transient chiral director in aldol reactions and Diels-Alder cyclizations . For example, its hydroxyl group coordinates to Lewis acids, inducing facial selectivity in substrate binding. Subsequent cleavage regenerates the alcohol, enabling catalytic recycling.

Pharmaceutical Intermediate

The compound’s rigid structure mimics bioactive motifs in antipsychotics and β-blockers. Derivatives bearing tert-butyl groups (e.g., 1,2-Bis(4-(tert-butyl)phenyl)ethan-1-ol) exhibit enhanced blood-brain barrier permeability , highlighting its potential in CNS drug development.

Recent Advances and Future Directions

Enantioselective Catalysis

Recent work on cobalt-catalyzed rearrangements demonstrates scalability to gram-scale synthesis . Future studies may explore photo- or electrochemical activation to reduce catalyst loading.

Biocatalytic Routes

Engineered alcohol dehydrogenases could enable greener synthesis via ketone reduction. Preliminary trials with Lactobacillus spp. show promise but require optimization for industrial viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume